molecular formula C4H4Cl2O4 B089590 Ethylenebis(chloroformate) CAS No. 124-05-0

Ethylenebis(chloroformate)

Cat. No. B089590
CAS RN: 124-05-0
M. Wt: 186.97 g/mol
InChI Key: FMACOGSACRRIMK-UHFFFAOYSA-N
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Description

Ethylenebis(chloroformate) is a chemical compound with significance in organic chemistry and industrial processes. It's derived from ethylene, a simple organic molecule containing a double bond, which is a fundamental monomer in the synthesis of various polymers including polyethylene (D. Chelazzi et al., 2005).

Synthesis Analysis

Ethylene is synthesized on a large scale, with developments in new reactor designs and catalytic mixtures potentially making the synthesis more efficient. These advancements could impact the synthesis of ethylenebis(chloroformate) and related compounds (C. Pereira, 1999).

Molecular Structure Analysis

The molecular structure of ethylene compounds, like ethylenebis(chloroformate), can be analyzed through spectroscopy and electron-diffraction data. Studies on similar molecules, such as ethyl chloride, reveal details about bond lengths and molecular conformations that could be relevant (M. Hirota et al., 1978).

Chemical Reactions and Properties

Reactions of ethylene with chloroform, which are relevant to the formation of ethylenebis(chloroformate), involve complex processes like caged free radical mechanisms. These reactions yield various chlorinated products, indicating the reactive versatility of ethylene in forming compounds like ethylenebis(chloroformate) (AsaharaTeruzo & OhtaniNoritaka, 1974).

Physical Properties Analysis

Ethylene derivatives, including ethylenebis(chloroformate), exhibit distinct physical properties. Studies on ethylene glycol, for instance, provide insights into the physical behavior of ethylene-based compounds, which could extend to ethylenebis(chloroformate) (Hairong Yue et al., 2012).

Chemical Properties Analysis

The chlorinated ethylenes, closely related to ethylenebis(chloroformate), display unique chemical properties, especially toward electrophilic attack. These properties are influenced by the number and position of chlorine atoms, which is crucial for understanding the behavior of ethylenebis(chloroformate) (P. Politzer & W. Hedges, 2009).

Scientific Research Applications

  • Use in Protein Polymerization : Avrameas and Ternynck (1967) demonstrated that ethylenebis(chloroformate), referred to as ethyl chloroformate in their study, can be used to produce insoluble antigen and antibody derivatives through polymerization. This process results in covalently linked protein molecules, making these derivatives efficient, specific, and stable immunoadsorbents useful for isolating specific antibodies and antigens from mixtures and removing contaminating proteins from solutions (Avrameas & Ternynck, 1967).

  • Degradation Product Analysis of Pesticides : Czeglédi-Jankó (1967) developed a method using thin-layer chromatography to investigate the degradation products of ethylenebis(dithiocarbamate)-type pesticides. The chromatographic system involved chloroform, suggesting a potential application of ethylenebis(chloroformate) in the analysis and understanding of pesticide degradation (Czeglédi-Jankó, 1967).

  • Synthesis of Molluscicidal Compounds : El-bayouki and Basyouni (1988) utilized an ethyl chloroformate/DMF mixture in synthesizing thiazolo[5,4-d]pyrimidines, a class of compounds with molluscicidal properties. This demonstrates its role in the synthesis of biologically active compounds (El-bayouki & Basyouni, 1988).

  • Applications in Agricultural Science : Vacha and Harvey (1927) explored the use of compounds like ethylene and chloroform in breaking the dormancy of plant materials such as tubers and bulbs. While ethylenebis(chloroformate) was not directly studied, this research hints at potential applications in plant physiology and agriculture (Vacha & Harvey, 1927).

  • Reactions with Ethylene and Chloroform : A study by AsaharaTeruzo and OhtaniNoritaka (1974) investigated the reactions of ethylene with chloroform initiated by alkylamine-ferrous chloride systems. This research contributes to the understanding of chemical reactions involving ethylene and chloroform, which could be relevant to the use of ethylenebis(chloroformate) in synthetic chemistry (AsaharaTeruzo & OhtaniNoritaka, 1974).

Safety And Hazards

Ethylenebis(chloroformate) is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

2-carbonochloridoyloxyethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O4/c5-3(7)9-1-2-10-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMACOGSACRRIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32200-04-7
Record name Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-[(chlorocarbonyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32200-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2051631
Record name 1,2-Bis((chlorocarbonyl)oxy)ethane
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Molecular Weight

186.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis((chlorocarbonyl)oxy)ethane

CAS RN

124-05-0
Record name C,C′-1,2-Ethanediyl dicarbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis((chlorocarbonyl)oxy)ethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, C,C'-1,2-ethanediyl ester
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Record name 1,2-Bis((chlorocarbonyl)oxy)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis(chloroformate)
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-BIS((CHLOROCARBONYL)OXY)ETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Du, M Chen, Q He, Y Zhou, T Jin - International journal of pharmaceutics, 2012 - Elsevier
Spermine, an endogenous amino-group bearing monomer that condenses DNA in sperm, was used as the basic building block to form polycationic nucleic acid carriers via …
Number of citations: 17 www.sciencedirect.com
F Strain, WE Bissinger, WR Dial, H Rudoff… - Journal Of The …, 1950 - ACS Publications
… (0.080 mole) of ethylenebischloroformate and 5.00 g. (0.046 mole) of ethyl chloroformate was added with vigorous stirring a cold solution of 9.0 g. (0.11 mole) of sodium peroxide in 105 …
Number of citations: 142 pubs.acs.org
李晖, 刘一浓, 王菲, 魏蓓蓓, 周毅… - 现代生物医学 …, 2011 - xdswyxjz.cnjournals.com
目的: 研究以精胺为单体, 以乙二醇二氯甲酸酯作为连接剂, 以胆固醇氯甲酸酯作为疏水基团连接剂合成的疏水修饰聚阳离子高分子SP-Chol 对非洲绿猴肾癌细胞COS-7 的转染活性和细胞毒性…
Number of citations: 4 xdswyxjz.cnjournals.com

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